N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide
Overview
Description
“N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide” is a chemical compound . It is also known as "S-metolachlor (ISO); 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide; (RaSa)-2-chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide" .
Synthesis Analysis
The synthesis of this compound has been described in patents . It involves starting from commercially available enantiopure compounds . Additionally, a bioremediation study has shown that metolachlor residue can be remediated using Rhodospirillum rubrum .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The compound contains a total of 71 bonds, including 38 non-H bonds, 23 multiple bonds, 9 rotatable bonds, 1 double bond, and 22 aromatic bonds .Scientific Research Applications
Metabolism in Liver Microsomes
Research indicates that related compounds, such as acetochlor and metolachlor, undergo metabolism in liver microsomes. These compounds are metabolized into various intermediates through complex pathways involving cytochrome P450 isoforms, indicating a similar potential pathway for N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Fungal Metabolism
The fungus Cunninghamella elegans has been shown to metabolize metolachlor, a similar compound, suggesting potential applications in bioremediation or biochemical pathways (Pothuluri, Evans, Doerge, Churchwell, & Cerniglia, 1997).
Herbicide Activity and Soil Interactions
Studies on acetochlor and metolachlor, which share structural similarities, have demonstrated their interaction with soil components and their efficacy as herbicides. These findings may be extrapolated to understand the environmental behavior and potential agricultural applications of N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide (Banks & Robinson, 1986).
Potential for Water Pollution
The leaching behavior and potential for water pollution of compounds like acetochlor, alachlor, and metolachlor can provide insights into the environmental impact and regulations concerning the use of N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide (Balinova, 1997).
Synthesis and Chemical Properties
The synthesis and chemical properties of N-acetyldopamine derivatives provide a foundation for understanding the chemical behavior of similar acetamide compounds. This can be useful in pharmaceutical and chemical research (Yang et al., 2015).
Bioactivity and Interaction with Enzymes
Research on the interaction of similar compounds with enzymes like lipase and phosphatase can inform the understanding of biological activity and potential pharmaceutical applications of N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide (Wen et al., 2010).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZCHBPHOEWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927060 | |
Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |
CAS RN |
131068-72-9 | |
Record name | CGA 40172 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131068729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-N-(2-methoxy-1-methyl-ethyl)-acetamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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